

An In-depth Technical Guide to 2-Acetyl-5-methoxybenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetyl-5-methoxybenzofuran

Cat. No.: B1330420

[Get Quote](#)

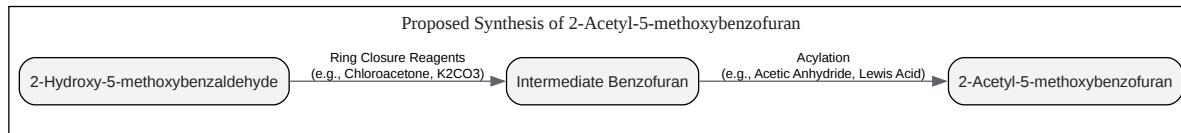
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-acetyl-5-methoxybenzofuran**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule, this document synthesizes information from literature on closely related benzofuran derivatives to offer a predictive profile. It includes a summary of its core physicochemical properties, a proposed synthetic pathway, and a discussion of its potential biological activities based on the known pharmacology of the benzofuran scaffold. Standardized experimental protocols for the synthesis and biological evaluation are provided to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Physical and Chemical Characteristics

While specific experimental data for the physical characteristics of **2-acetyl-5-methoxybenzofuran** (CAS No: 21587-39-3) are not extensively available in peer-reviewed literature, the fundamental molecular properties can be stated. For comparative purposes, data for the closely related compound 2-acetyl-5-methylfuran is included.


Property	2-Acetyl-5-methoxybenzofuran n	2-Acetyl-5-methylfuran (for comparison)	Source
Molecular Formula	C ₁₁ H ₁₀ O ₃	C ₇ H ₈ O ₂	[1]
Molecular Weight	190.2 g/mol	124.14 g/mol	[1]
Appearance	Not specified	Yellow-orange liquid	
Melting Point	Not specified	2 °C	[2]
Boiling Point	Not specified	100-101 °C at 25 mmHg	[2]
Solubility	Not specified	Slightly soluble in water; Soluble in alcohol	[2]
Purity	97% (as per supplier)	Not applicable	[1]
Storage Conditions	Room Temperature	Not specified	[1]

Synthesis and Experimental Protocols

A plausible synthetic route for **2-acetyl-5-methoxybenzofuran** involves the acylation of a substituted benzofuran precursor. A common starting material for such syntheses is a substituted salicylaldehyde.

Proposed Synthetic Pathway

The synthesis of **2-acetyl-5-methoxybenzofuran** can be envisioned to start from 2-hydroxy-5-methoxybenzaldehyde. The overall proposed reaction is a two-step process involving the formation of the benzofuran ring followed by acylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-acetyl-5-methoxybenzofuran**.

Experimental Protocol for Synthesis (General Method)

This protocol is a general method adapted from the synthesis of similar benzofuran derivatives and would require optimization for the specific synthesis of **2-acetyl-5-methoxybenzofuran**.

Materials:

- 2-hydroxy-5-methoxybenzaldehyde
- Chloroacetone
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Acetic anhydride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, $AlCl_3$)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

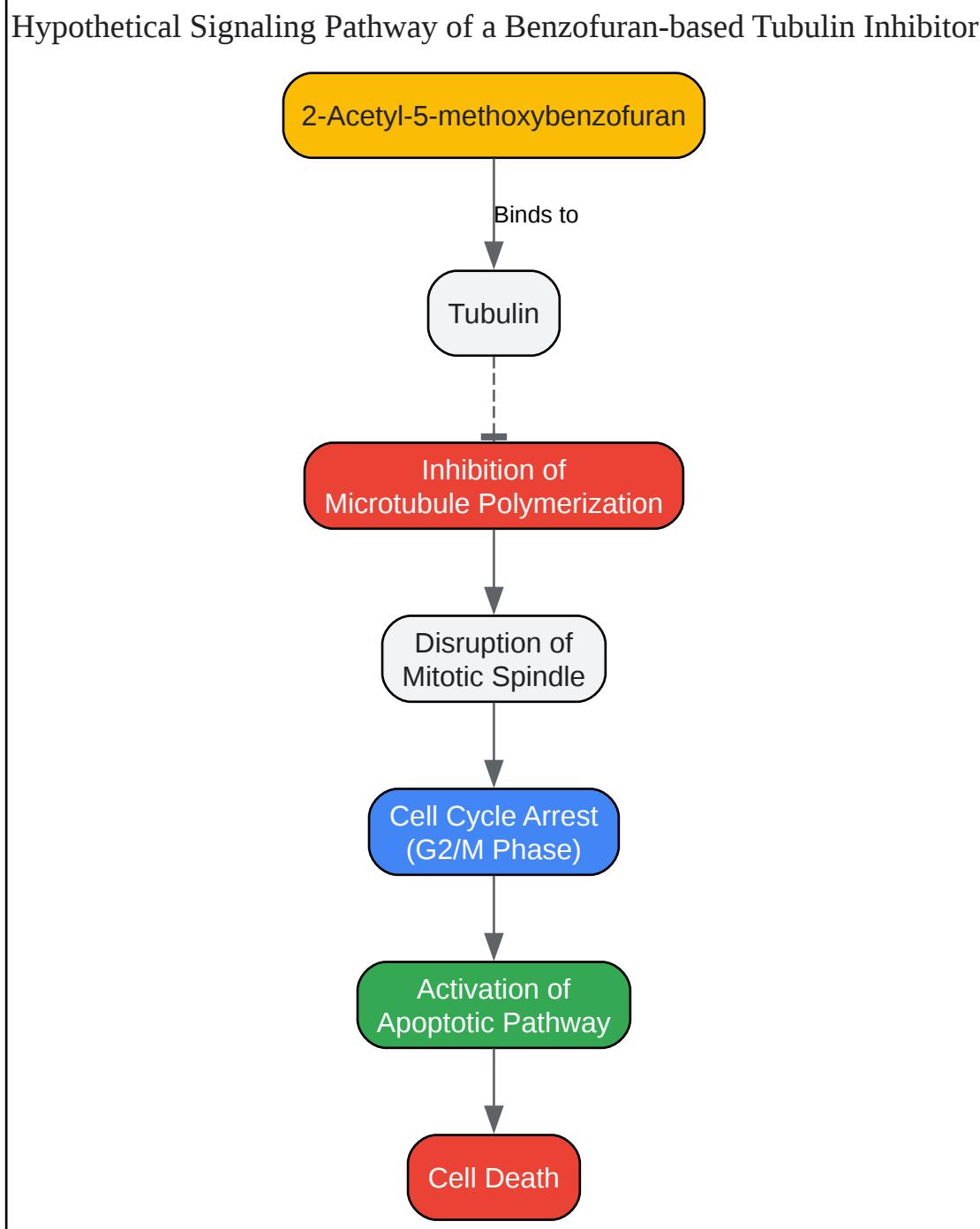
Step 1: Synthesis of 5-methoxybenzofuran

- To a solution of 2-hydroxy-5-methoxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.
- Add chloroacetone dropwise to the stirring mixture at room temperature.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure to obtain the crude 5-methoxybenzofuran intermediate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Acylation of 5-methoxybenzofuran

- Dissolve the purified 5-methoxybenzofuran in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Lewis acid catalyst, followed by the dropwise addition of acetic anhydride.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
- Quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude **2-acetyl-5-methoxybenzofuran**.
- Purify the final product by column chromatography.


Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **2-acetyl-5-methoxybenzofuran**, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of 2-acetylbenzofuran have been reported to possess anticancer properties, with some acting as inhibitors of tubulin polymerization.^{[3][4]}

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer agents derived from benzofuran exert their effects by disrupting microtubule dynamics, which are crucial for cell division. These agents can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to a cascade of events culminating in cell cycle arrest and apoptosis (programmed cell death).

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for **2-acetyl-5-methoxybenzofuran** as a tubulin inhibitor.

Experimental Protocols for Biological Evaluation

To investigate the potential anticancer activity of **2-acetyl-5-methoxybenzofuran**, a series of in vitro assays can be performed.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **2-Acetyl-5-methoxybenzofuran** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

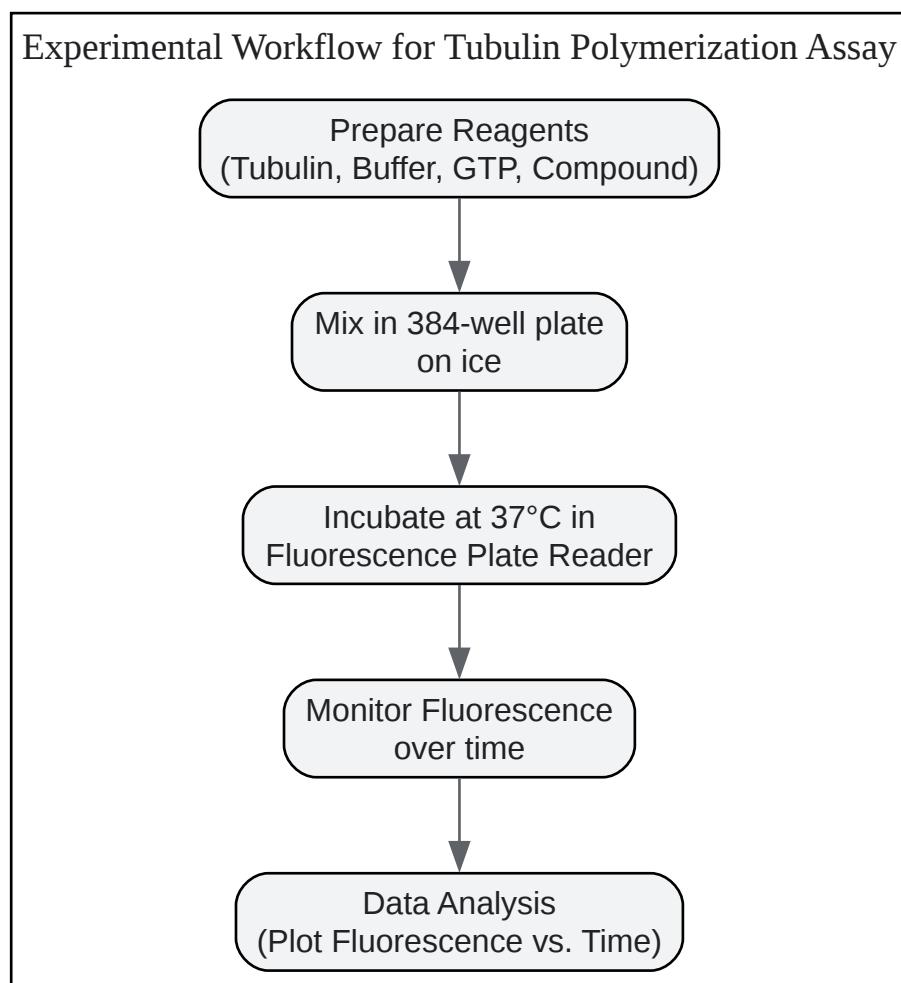
Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **2-acetyl-5-methoxybenzofuran** in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours.

- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC_{50} value (the concentration of the compound that causes 50% inhibition of cell growth).

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.


Materials:

- Purified tubulin
- Tubulin polymerization buffer
- GTP (Guanosine triphosphate)
- Fluorescent reporter dye that binds to microtubules
- Test compound (**2-acetyl-5-methoxybenzofuran**)
- Positive control (e.g., Nocodazole - an inhibitor) and negative control (DMSO)
- 384-well plates
- Fluorescence plate reader with temperature control

Procedure:

- Preparation: Prepare solutions of the test compound and controls.

- Reaction Setup: In a pre-chilled 384-well plate, add the polymerization buffer, fluorescent reporter, and the test compound or controls.
- Initiation: Add the purified tubulin and GTP solution to each well to initiate the polymerization reaction.
- Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.
- Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase in the presence of the test compound compared to the negative control indicates inhibition of tubulin polymerization.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro tubulin polymerization assay.

Conclusion

2-Acetyl-5-methoxybenzofuran represents a molecule of interest within the broader class of biologically active benzofurans. While specific experimental data on its physical properties and biological activities are currently limited, this guide provides a predictive framework based on the known characteristics of related compounds. The proposed synthetic route and detailed experimental protocols for biological evaluation offer a clear path for researchers to further investigate this compound. The potential for this molecule to act as an anticancer agent, possibly through the inhibition of tubulin polymerization, warrants further exploration by the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. vibrantpharma.com [vibrantpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetyl-5-methoxybenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330420#physical-characteristics-of-2-acetyl-5-methoxybenzofuran\]](https://www.benchchem.com/product/b1330420#physical-characteristics-of-2-acetyl-5-methoxybenzofuran)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com